

synthesis and properties of benzyl chloroformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl

Cat. No.: B1604629

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An In-depth Technical Guide to the Synthesis and Properties of **Benzyl** Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl chloroformate (Cbz-Cl or Z-Cl) is a cornerstone reagent in organic synthesis, primarily utilized for the introduction of the **benzyloxycarbonyl** (Cbz or Z) protecting group for amines. First reported by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis by enabling the controlled formation of peptide bonds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **benzyl** chloroformate, with a focus on detailed experimental protocols and quantitative data to support research and development.

Chemical and Physical Properties

Benzyl chloroformate is a colorless to pale yellow oily liquid with a pungent, acrid odor. It is highly reactive and sensitive to moisture and heat. Upon contact with water, it decomposes to form **benzyl** alcohol, carbon dioxide, and corrosive hydrochloric acid. When heated, it can decompose to produce toxic phosgene gas.

Table 1: Physical and Chemical Properties of **Benzyl** Chloroformate

Property	Value	Reference(s)
IUPAC Name	Benzyl carbonochloridate	
Synonyms	Benzyloxycarbonyl chloride, Cbz-Cl, Z-Chloride	
CAS Number	501-53-1	
Molecular Formula	C ₈ H ₇ ClO ₂	
Molecular Weight	170.59 g/mol	
Appearance	Colorless to yellow oily liquid	
Boiling Point	103 °C at 20 mmHg (26.7 hPa)	
Melting Point	0 °C (degrades from -20 to -18 °C)	
Density	1.195 - 1.212 g/cm ³ at 20 °C	
Refractive Index (n ²⁰ /D)	1.519	
Solubility	Soluble in ether, acetone, benzene, chloroform, THF	
Water Solubility	Decomposes	
Vapor Pressure	1 hPa at 20 °C	
Flash Point	80 - 92 °C	

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **benzyl** chloroformate. The key identifying features are the **benzylic** protons in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the strong carbonyl stretch in the IR spectrum.

Table 2: Spectroscopic Data for **Benzyl** Chloroformate

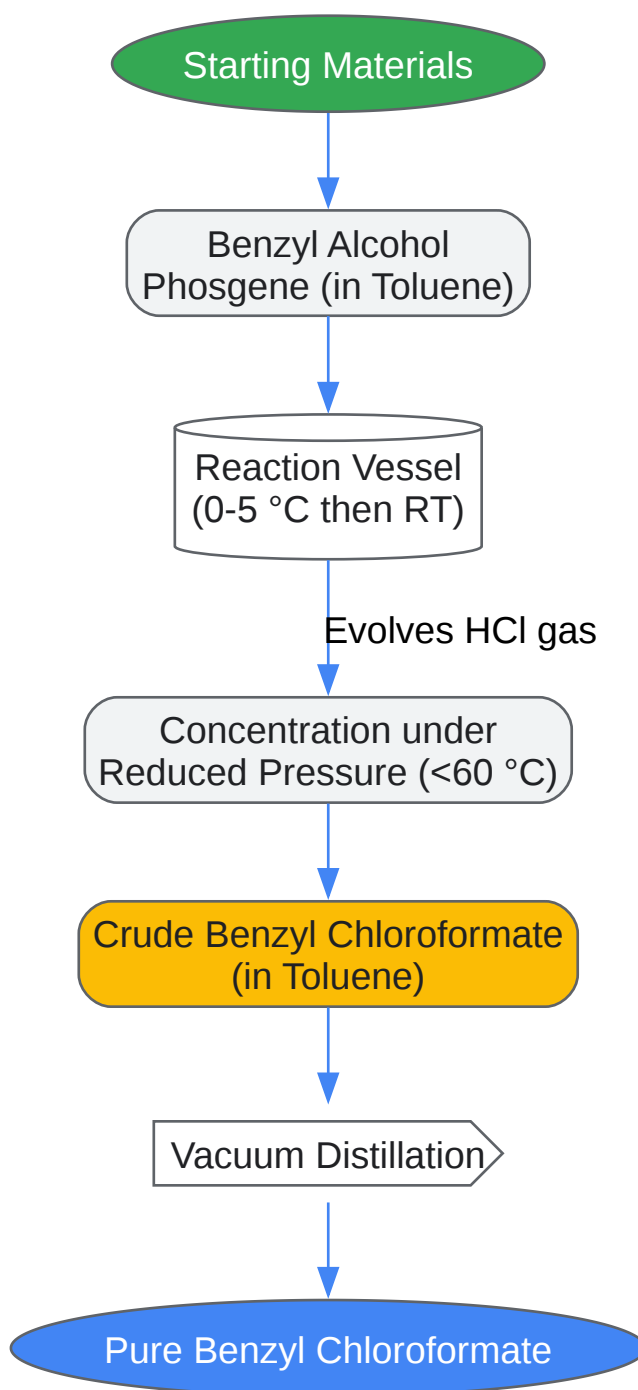
Technique	Data	Reference(s)
^1H NMR	In CCl_4 or CDCl_3 , the methylene protons ($-\text{CH}_2-$) appear as a singlet at $\delta \approx 5.2$ ppm. Aromatic protons appear as a multiplet at $\delta \approx 7.4$ ppm.	
^{13}C NMR	Predicted shifts: Carbonyl ($\text{C}=\text{O}$) at $\delta \approx 150$ ppm, Methylene ($-\text{CH}_2-$) at $\delta \approx 71$ ppm, Aromatic carbons between $\delta \approx 128$ -134 ppm.	
IR Spectroscopy	Strong $\text{C}=\text{O}$ stretch characteristic of a chloroformate functional group at approximately 1775 - 1780 cm^{-1} .	
Mass Spectrometry (EI)	Molecular Ion (M^+) peak at $m/z = 170/172$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes). Key fragments include those corresponding to the benzyl cation ($m/z = 91$).	

Synthesis of Benzyl Chloroformate

The synthesis of **benzyl** chloroformate requires careful handling of hazardous reagents. The classical method utilizes phosgene, while modern approaches have been developed to avoid this highly toxic gas.

Classical Synthesis: Phosgene Route

The most established method for preparing **benzyl** chloroformate is the reaction of **benzyl** alcohol with an excess of phosgene, often in a solvent like toluene. The use of excess phosgene is crucial to minimize the formation of the **dibenzyl** carbonate byproduct.



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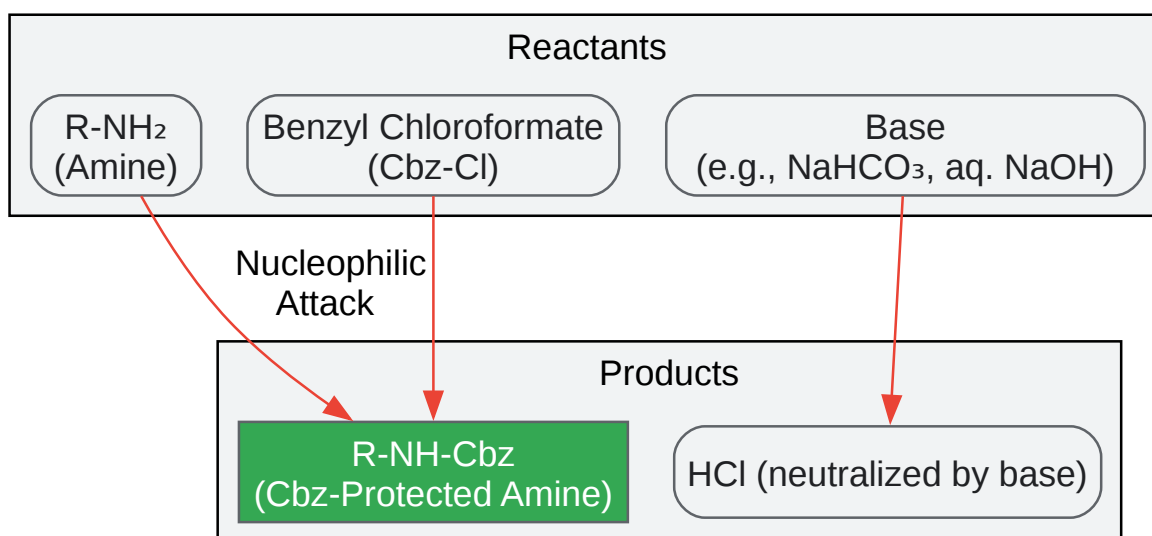
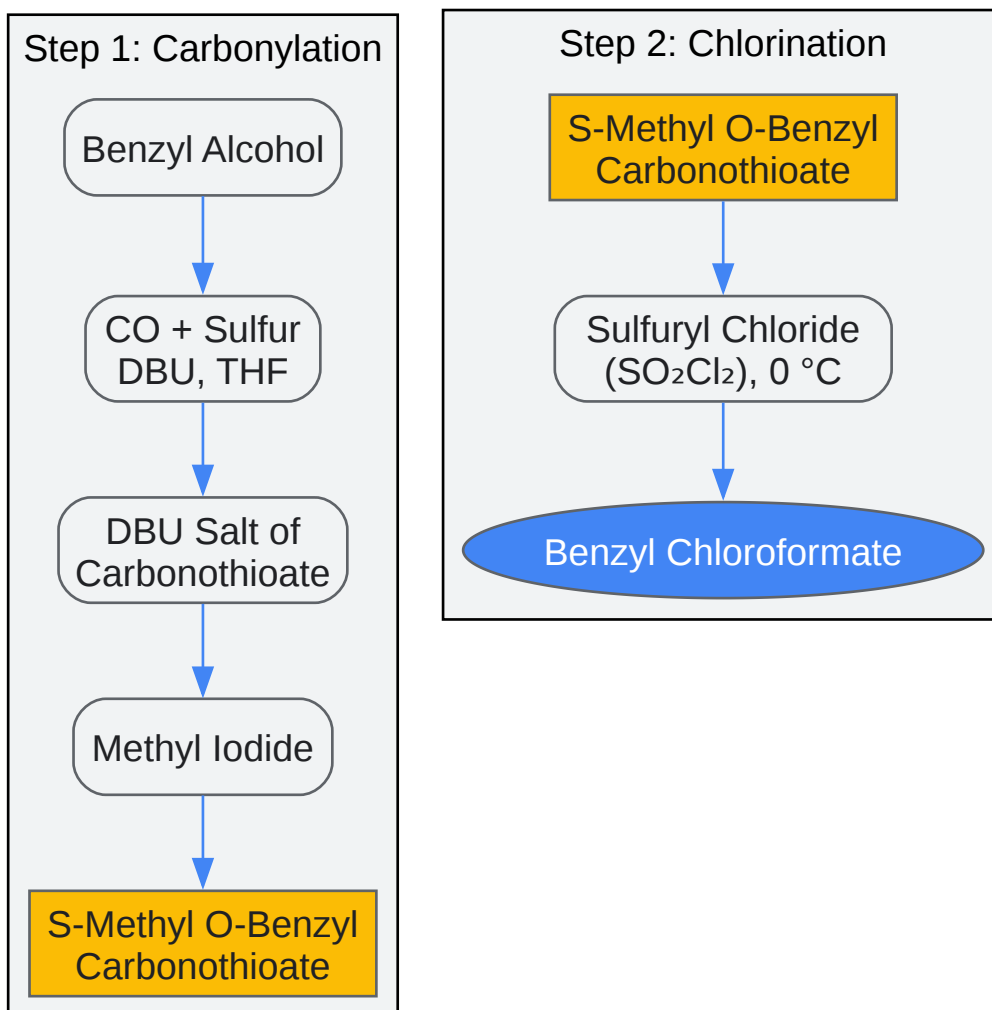
Caption: Workflow for the classical synthesis of **benzyl** chloroformate.

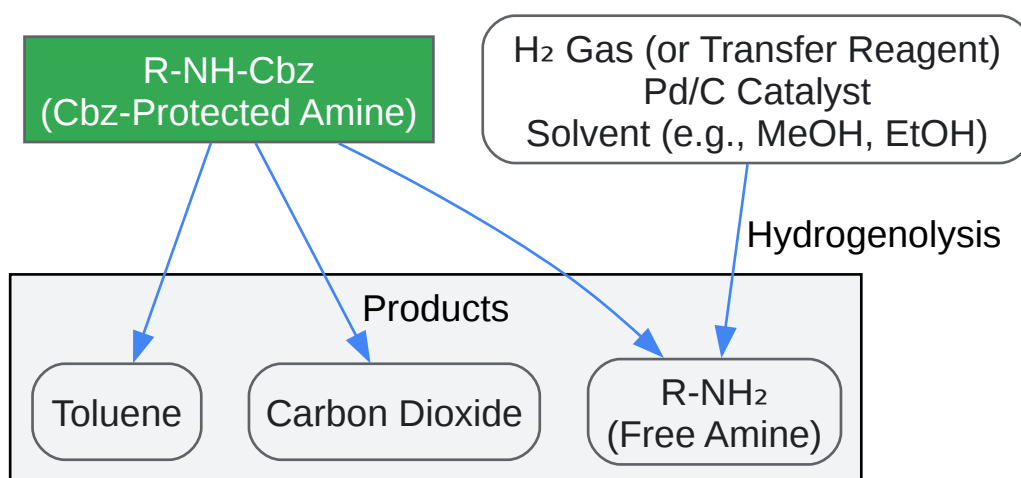
- Setup: A reaction flask is charged with a solution of phosgene (1.1 equivalents) in dry toluene and cooled to 0–5 °C in an ice bath. All operations must be conducted in a well-ventilated fume hood due to the extreme toxicity of phosgene.

- **Reaction:** Redistilled **benzyl** alcohol (1.0 equivalent) is added dropwise to the stirred phosgene solution over approximately 30 minutes, maintaining the temperature below 10 °C.
- **Stirring:** The mixture is stirred in the ice bath for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2 hours. Hydrogen chloride gas evolves during this period.
- **Work-up:** The solution is concentrated under reduced pressure, ensuring the bath temperature does not exceed 60 °C, to remove excess phosgene, HCl, and the bulk of the toluene.
- **Purification:** The crude residue is purified by vacuum distillation, collecting the fraction at 103 °C / 20 mmHg to yield pure **benzyl** chloroformate.

Non-Phosgene Synthesis Route

To circumvent the hazards of phosgene, a novel synthesis has been developed using carbon monoxide as the carbonyl source. This method involves the DBU-catalyzed carbonylation of **benzyl** alcohol with carbon monoxide and sulfur, followed by chlorination with sulfuryl chloride.





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- To cite this document: BenchChem. [synthesis and properties of benzyl chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604629#synthesis-and-properties-of-benzyl-chloroformate\]](https://www.benchchem.com/product/b1604629#synthesis-and-properties-of-benzyl-chloroformate)

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